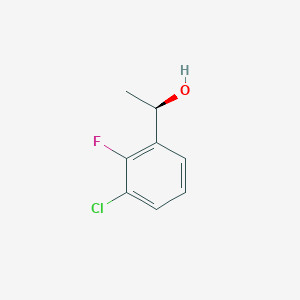
(1R)-1-(3-chloro-2-fluorophenyl)ethan-1-ol
Overview
Description
“(1R)-1-(3-chloro-2-fluorophenyl)ethan-1-ol” is a chiral alcohol compound. It has a CAS Number of 1344948-86-2 and a molecular weight of 174.6 . The IUPAC name for this compound is “(1R)-1-(3-chloro-2-fluorophenyl)ethanol” and its InChI code is "1S/C8H8ClFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3/t5-/m1/s1" .
Physical And Chemical Properties Analysis
“(1R)-1-(3-chloro-2-fluorophenyl)ethan-1-ol” is a liquid at room temperature . The storage temperature is 4 degrees Celsius . The boiling point of the compound is not specified in the search results .Scientific Research Applications
Catalytic Processes and Synthesis
γ-Substituted Vinylidene and Bicyclic Carbene Complexes : Research has shown the activation of certain alcohols, including derivatives similar to (1R)-1-(3-chloro-2-fluorophenyl)ethan-1-ol, to produce a series of allenylidene and alkenylcarbyne complexes. These complexes have applications in the synthesis of γ-substituted vinylidene and various bicyclic carbene complexes, demonstrating significant potential in organometallic chemistry and catalysis (Bustelo et al., 2007).
Enzymatic Process for Chiral Intermediates : An enzymatic process was developed for the preparation of chiral intermediates, including (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, demonstrating the potential of biocatalysis in creating environmentally friendly and efficient pathways for synthesizing complex molecules. This process highlights the relevance of similar compounds in the pharmaceutical industry, especially in the synthesis of active pharmaceutical ingredients (Guo et al., 2017).
Material Science and Molecular Engineering
Synthesis and Characterization of Novel Amides : A study on the condensation reaction of similar ethanamine derivatives resulted in novel phenyl amides with potential antibacterial and antifungal activities. This research underscores the role of such compounds in developing new materials with specific biological activities (Pejchal et al., 2015).
Fluorine Substitution and Chiral Recognition : The effect of fluorine substitution on chiral recognition was explored through the study of diastereomeric complexes. This research provides insights into how modifications in the molecular structure, such as fluorine substitution in compounds akin to (1R)-1-(3-chloro-2-fluorophenyl)ethan-1-ol, can influence molecular interactions and recognition processes (Ciavardini et al., 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(1R)-1-(3-chloro-2-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHNHXVMPXXQSP-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(3-chloro-2-fluorophenyl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 1h-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B1456581.png)
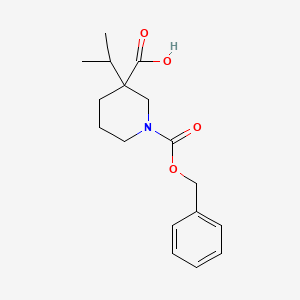
![4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1456583.png)
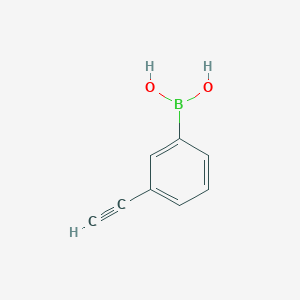
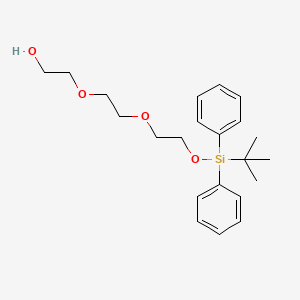
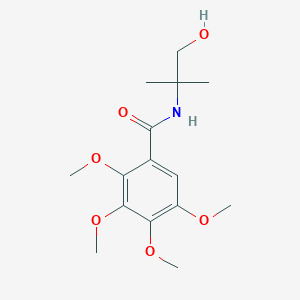
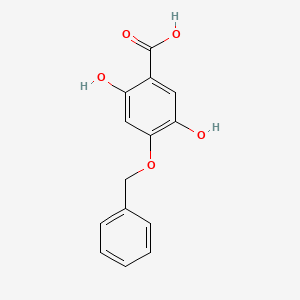
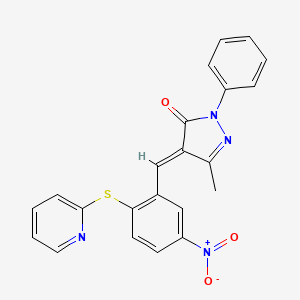
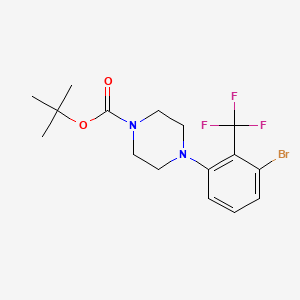
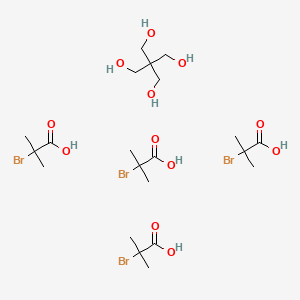
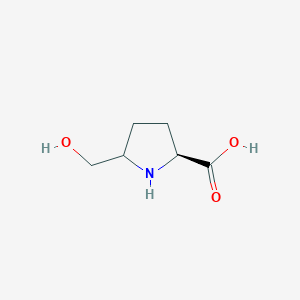
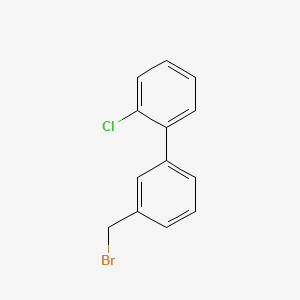
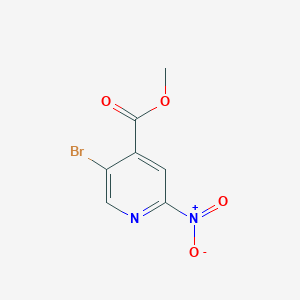
![[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol](/img/structure/B1456603.png)